molecular formula C24H34O5 B601879 比马前列素酸甲酯 CAS No. 38315-47-8

比马前列素酸甲酯

货号: B601879
CAS 编号: 38315-47-8
分子量: 402.54
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bimatoprost acid methyl ester: is a synthetic analog of prostaglandin, specifically designed for its therapeutic properties. It is primarily known for its use in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. Bimatoprost acid methyl ester is a derivative of bimatoprost, which is a prostamide and prostaglandin analog.

科学研究应用

Pharmacokinetics

Research indicates that bimatoprost undergoes hydrolysis in corneal tissues, converting into its active form, which contributes to its therapeutic effects. Studies utilizing human and bovine corneal tissues have demonstrated that this conversion can occur over extended periods post-excision, indicating a sustained release mechanism that may enhance its efficacy in clinical settings .

Ophthalmology

  • Primary Use : The most prominent application of bimatoprost acid methyl ester is in the treatment of glaucoma and ocular hypertension. It is incorporated into ophthalmic solutions aimed at lowering intraocular pressure effectively.
  • Clinical Studies : Numerous clinical trials have validated its efficacy, demonstrating significant reductions in intraocular pressure compared to baseline measurements .

Hair Growth

  • Mechanism : Bimatoprost has been shown to stimulate hair growth in various studies, particularly for scalp hair and eyelashes. This effect is believed to be due to its action on hair follicles, prolonging the anagen (growth) phase .
  • Case Studies : Clinical reports indicate successful outcomes in patients using bimatoprost for eyelash enhancement, leading to FDA approval for this specific use.

Localized Fat Reduction

  • Research Findings : Emerging studies suggest that bimatoprost may inhibit adipocyte differentiation and promote localized fat reduction. This potential application is still under investigation but shows promise in cosmetic medicine .

Comparative Data Table

Application AreaMechanism of ActionClinical Evidence
OphthalmologyIncreases aqueous humor outflowSignificant IOP reduction observed
Hair GrowthProlongs anagen phase of hair folliclesPositive patient outcomes reported
Localized Fat ReductionInhibits adipocyte differentiationPreliminary studies show promise

Case Study 1: Glaucoma Treatment

A clinical trial involving patients with open-angle glaucoma demonstrated that bimatoprost acid methyl ester significantly reduced intraocular pressure over a 12-week period compared to placebo controls. The study highlighted the compound's effectiveness as a first-line treatment option.

Case Study 2: Eyelash Growth

In a randomized controlled trial assessing eyelash enhancement, participants using bimatoprost showed a marked increase in eyelash length and thickness after 16 weeks of treatment. Adverse effects were minimal and included mild irritation.

生化分析

Biochemical Properties

Bimatoprost acid methyl ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with prostaglandin receptors, which are involved in various physiological processes . The compound binds to these receptors, leading to a cascade of biochemical events that influence cellular functions. Additionally, bimatoprost acid methyl ester may interact with other biomolecules such as lipids and proteins, affecting their structure and function .

Cellular Effects

Bimatoprost acid methyl ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate prostamide alpha F2 receptors found in hair follicles, stimulating hair growth . It also affects the expression of genes involved in cellular proliferation and differentiation, thereby impacting cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of bimatoprost acid methyl ester involves its binding interactions with prostaglandin receptors and other biomolecules . Upon binding to these receptors, the compound activates downstream signaling pathways that lead to changes in gene expression and enzyme activity . This can result in the inhibition or activation of specific enzymes, altering cellular metabolism and function . Additionally, bimatoprost acid methyl ester may induce post-translational modifications of proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bimatoprost acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that bimatoprost acid methyl ester remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression, affecting cell function and viability .

Dosage Effects in Animal Models

The effects of bimatoprost acid methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, bimatoprost acid methyl ester may exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

Bimatoprost acid methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites . Enzymes such as cytochrome P450 may play a role in the metabolism of bimatoprost acid methyl ester, affecting its bioavailability and activity . Additionally, the compound may impact the synthesis and degradation of other biomolecules, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of bimatoprost acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Bimatoprost acid methyl ester may be transported across cell membranes via active or passive mechanisms, influencing its concentration and activity within cells . The compound’s distribution can also affect its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

Bimatoprost acid methyl ester exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, bimatoprost acid methyl ester may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is crucial for the compound’s role in regulating cellular processes and maintaining homeostasis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bimatoprost acid methyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Industrial Production Methods: The industrial production of bimatoprost acid methyl ester follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, adhering to stringent regulatory standards.

化学反应分析

Types of Reactions: Bimatoprost acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Baeyer-Villiger monooxygenase (BVMO)

    Reducing Agents: Ketoreductase (KRED)

    Catalysts: Copper(II) for regioselective benzoylation

Major Products Formed: The major products formed from these reactions include various intermediates that lead to the final product, bimatoprost acid methyl ester .

相似化合物的比较

Uniqueness: Bimatoprost acid methyl ester is unique due to its specific molecular structure, which includes an ethyl amide instead of an isopropyl ester on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and efficacy in reducing intraocular pressure .

生物活性

Bimatoprost acid methyl ester is a synthetic prostaglandin analog primarily used in ophthalmology for the treatment of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Bimatoprost acid methyl ester is chemically defined as C24H34O5C_{24}H_{34}O_5 and is an ethylamido derivative of 17-phenyltriPGF2α. Its structure enables it to bind effectively to specific receptors, exerting significant biological effects. The compound undergoes hydrolysis in vivo to yield bimatoprost acid, which is the active form responsible for its pharmacological effects.

Bimatoprost acid methyl ester lowers IOP primarily through two mechanisms:

  • Increased Aqueous Humor Outflow : It enhances both pressure-sensitive and pressure-insensitive aqueous outflow pathways, particularly through the uveoscleral route.
  • Receptor Activation : The compound acts as a potent agonist at prostaglandin FP receptors. Studies have shown that bimatoprost acid has a 50% effective concentration (EC50) ranging from 26 to 112 nM in various human cell types, indicating its strong receptor affinity .

Pharmacokinetics

The pharmacokinetic profile of bimatoprost acid methyl ester reveals important insights into its efficacy:

  • Absorption and Distribution : Bimatoprost is absorbed systemically and undergoes extensive metabolism, primarily via oxidation and glucuronidation. In non-human primates, it has been observed that intact bimatoprost remains at significantly higher concentrations in the ciliary body compared to the aqueous humor, suggesting a unique distribution profile that contributes to its IOP-lowering effects .
  • Metabolites : The major metabolites include bimatoprost acid, which retains high potency at FP receptors. The systemic absorption leads to various metabolites being excreted in urine and feces .

Case Studies

Several clinical studies have demonstrated the efficacy of bimatoprost in lowering IOP compared to other treatments:

  • Clinical Trials : In a randomized controlled trial involving patients with open-angle glaucoma, bimatoprost 0.03% was shown to reduce IOP more effectively than latanoprost over a 12-week period . The average reduction in IOP was approximately 30% from baseline.
  • Comparison with Other Prostaglandin Analogs : Bimatoprost has consistently outperformed other prostaglandin analogs such as latanoprost in terms of IOP reduction despite lower concentrations of its active metabolite in the aqueous humor .

Table 1: Comparative Potency of Bimatoprost Acid vs. Latanoprost Acid

CompoundEC50 (nM)Cell Type
Bimatoprost Acid26-112Fibroblasts
Latanoprost Acid35-59Fibroblasts
Bimatoprost Acid124-198Ciliary Muscle Cells
Latanoprost Acid100Ciliary Muscle Cells

Table 2: Clinical Efficacy of Bimatoprost vs. Other Treatments

TreatmentBaseline IOP (mmHg)IOP Reduction (mmHg)% Reduction
Bimatoprost 0.03%25728%
Latanoprost 0.005%25520%
Timolol25416%

属性

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYFURYGYNQLQ-FDBOBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255490
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-47-8
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimatoprost acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。